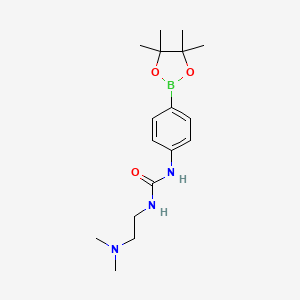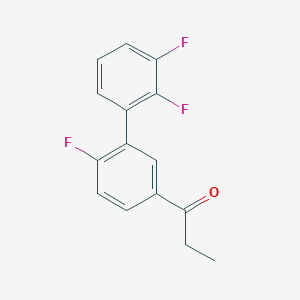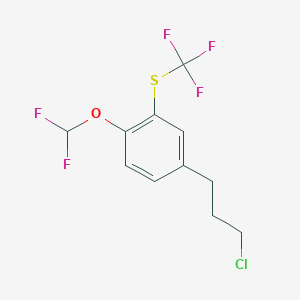
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Métodos De Preparación
The synthesis of 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using a difluoromethylating agent under specific reaction conditions.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent.
Formation of Propan-1-one Moiety: The final step involves the formation of the propan-1-one moiety through a suitable reaction, such as Friedel-Crafts acylation.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethylthio groups play a crucial role in its activity. These groups can interact with enzymes, receptors, or other proteins, leading to modulation of their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different positional isomers.
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with different properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9F5OS |
|---|---|
Peso molecular |
284.25 g/mol |
Nombre IUPAC |
1-[2-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-7(17)6-4-3-5-8(9(6)10(12)13)18-11(14,15)16/h3-5,10H,2H2,1H3 |
Clave InChI |
RENTUSMBTNGFPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B14058602.png)







![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)

